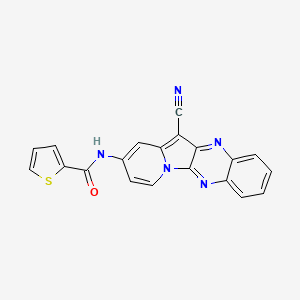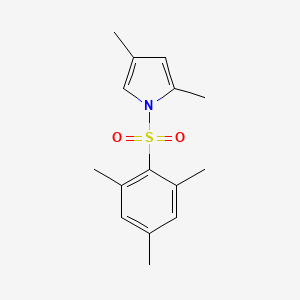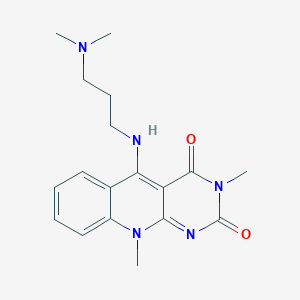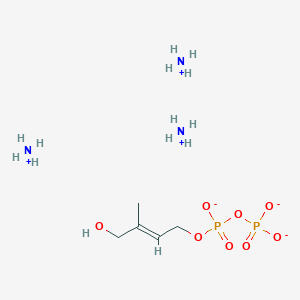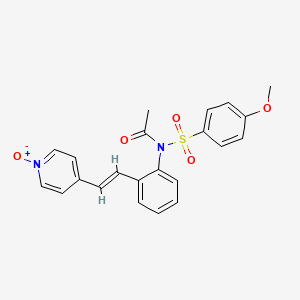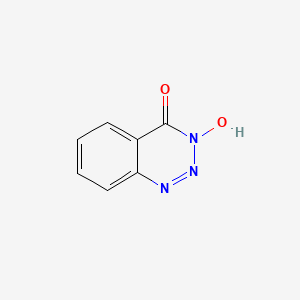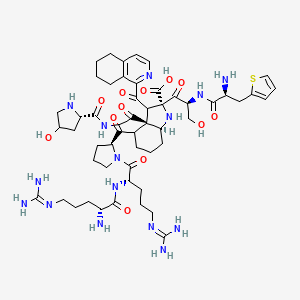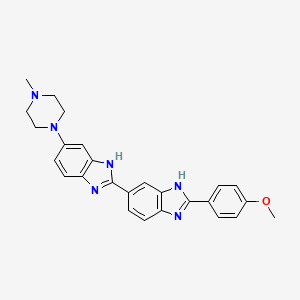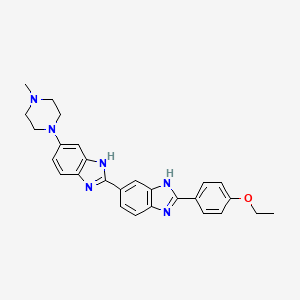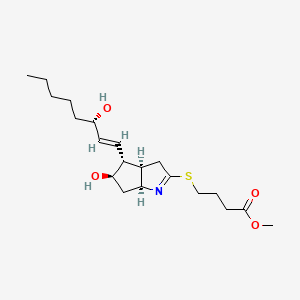
Kenpaullone
Descripción general
Descripción
3,2-dbenzazepin-6(5H)-one, es un inhibidor de molécula pequeña de las cinasas dependientes de ciclinas (CDK) y la glucógeno sintasa cinasa 3β (GSK3β) . Es un miembro de la familia paullona, que son conocidos por su capacidad para inhibir las CDK . Kenpaullone ha sido estudiado por sus potenciales aplicaciones terapéuticas en el tratamiento del cáncer, la neuroprotección y el manejo del dolor .
Aplicaciones Científicas De Investigación
Kenpaullone tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Investigación del cáncer: This compound ha sido identificado como un potente inhibidor de las CDK, lo que lo convierte en un posible candidato para la terapia del cáncer.
Neuroprotección: This compound ha sido estudiado por sus efectos neuroprotectores, particularmente en modelos de enfermedades neurodegenerativas.
Manejo del dolor: This compound ha sido reutilizado para el tratamiento del dolor crónico al normalizar la neurotransmisión inhibitoria.
Mecanismo De Acción
Kenpaullone ejerce sus efectos principalmente a través de la inhibición de las CDK y la GSK3β . Al inhibir competitivamente la unión de ATP a estas cinasas, this compound interrumpe su actividad y afecta varios procesos celulares . En el contexto de la neuroprotección, this compound aumenta la expresión de KCC2 al inhibir la GSK3β, lo que a su vez normaliza la neurotransmisión inhibitoria y reduce el dolor .
Análisis Bioquímico
Biochemical Properties
Kenpaullone interacts with several enzymes and proteins. It inhibits GSK-3β, Cdk1/cyclin B, Cdk2/cyclin A, Cdk5/p25, and lymphocyte kinase with IC50 values of 0.23, 0.4, 0.68, 0.85, and 0.47 μM, respectively . These interactions are crucial in regulating various biochemical reactions in the cell.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It enhances neuronal differentiation in rat and human neural precursor cell cultures . It also promotes survival of motor neurons derived from mouse embryonic stem cells and from amyotrophic lateral sclerosis (ALS) patient iPS cells . Furthermore, it has been found to inhibit KLF4 expression and self-renewal in breast cancer stem cells in vitro .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It acts by competitive inhibition of ATP binding . Molecular modeling indicates that this compound can bind in the ATP binding site of CDK2 with residue contacts similar to those observed in the crystal structures of other CDK2-bound inhibitors .
Temporal Effects in Laboratory Settings
Over time, this compound has shown to have significant effects on cellular function in laboratory settings. For instance, it has been found to have robust and long-lasting analgesic effects in preclinical models of nerve injury and bone cancer pain .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, combination therapy with this compound and Temozolomide significantly prolonged survival time compared with Temozolomide monotherapy in mouse models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It inhibits GSK3β, an enzyme that plays a key role in various metabolic processes
Transport and Distribution
It is known that this compound acts by competitive inhibition of ATP binding, suggesting that it may interact with transporters or binding proteins that recognize ATP or ATP-binding proteins .
Subcellular Localization
Given its role as an ATP-competitive inhibitor, it is likely that this compound localizes to areas of the cell where ATP-dependent processes occur, such as the cytoplasm and the vicinity of the cell membrane .
Métodos De Preparación
Kenpaullone puede ser sintetizado a través de varias rutas sintéticas. Un método común involucra la bromación de paullone para producir 9-bromopaullone . Las condiciones de reacción típicamente implican el uso de bromo o un agente bromante en un solvente orgánico. Los métodos de producción industrial pueden involucrar la optimización de estas rutas sintéticas para aumentar el rendimiento y la pureza .
Análisis De Reacciones Químicas
Kenpaullone experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: this compound puede ser oxidado bajo condiciones específicas para formar varios productos de oxidación.
Reducción: Las reacciones de reducción pueden utilizarse para modificar la estructura de this compound, potencialmente alterando su actividad biológica.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y agentes halogenantes como el bromo . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Comparación Con Compuestos Similares
Kenpaullone es único entre los inhibidores de CDK debido a su estructura específica y mecanismo de acción. Los compuestos similares incluyen:
Alsterpaullone: Otro derivado de paullone que inhibe las CDK y la GSK3β.
1-Azathis compound: Un compuesto relacionado con efectos inhibitorios similares sobre las CDK y la GSK3β.
AZD5438: Un inhibidor de CDK y GSK3α/β con efectos neuroprotectores.
AT7519: Otro inhibidor de CDK y GSK3α/β con potenciales aplicaciones terapéuticas.
La capacidad de this compound para aumentar la expresión de KCC2 y su eficacia en el manejo del dolor lo distinguen de otros compuestos similares .
Propiedades
IUPAC Name |
9-bromo-7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O/c17-9-5-6-14-11(7-9)12-8-15(20)18-13-4-2-1-3-10(13)16(12)19-14/h1-7,19H,8H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUXFYAWXPMDOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3NC1=O)NC4=C2C=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10161994 | |
| Record name | 9-Bromo-7,12-dihydroindolo(3,2-d)(1)benzazepin-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142273-20-9 | |
| Record name | Kenpaullone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142273-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kenpaullone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142273209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | kenpaullone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=664704 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Bromo-7,12-dihydroindolo(3,2-d)(1)benzazepin-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Kenpaullone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Kenpaullone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T72H2BL53P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
